molecular formula C8H13NO2 B12273917 Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 88260-07-5

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B12273917
CAS No.: 88260-07-5
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 88260-07-5) is a versatile bicyclic building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol, features a rigid [2.2.1] bicyclic framework that serves as a valuable scaffold for constructing stereodefined molecules . Its primary research value lies in its application as a key precursor for the development of chiral ligands and pharmaceutical intermediates. Researchers have effectively utilized this scaffold to develop a novel class of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands, which demonstrate high performance in asymmetric catalytic reactions such as the transfer hydrogenation of prochiral ketones . The constrained structure imposes specific three-dimensional geometry, making it highly valuable for studying structure-activity relationships in drug discovery. Furthermore, derivatives of this 2-azabicyclo[2.2.1]heptane core have been investigated as key structural components in patent literature for developing potent inhibitors of cathepsin C, a therapeutic target for treating respiratory inflammatory conditions . The hydrochloride salt of this compound (CAS 88259-98-7) is also available for research applications . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527673
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88260-07-5
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88260-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents a direct route to functionalized 2-azabicyclo[2.2.1]heptane frameworks. In a seminal study, cyclopentene derivatives underwent reaction with acyloxy and amino groups in the presence of Pd(OAc)₂ (5 mol%) and a bisphosphine ligand (e.g., BINAP) at 80°C in toluene. This method achieved regioselective installation of both substituents across the cyclopentene double bond, yielding oxygenated 2-azabicyclo[2.2.1]heptanes with 65–77% efficiency.

Critical to this approach is the syn-addition mechanism, where palladium coordinates the cyclopentene to facilitate nucleophilic attack by the carboxylate oxygen, followed by migratory insertion of the amine. The stereochemical outcome is influenced by ligand choice; bulkier ligands favor endo-transition states, leading to the desired (1R,3S,4S) configuration. Post-functionalization of the acyloxy group via transesterification with methanol (MeOH, 2 equiv., H₂SO₄ catalyst) converts intermediates to the methyl ester target.

Enzymatic Hydrolysis and Esterification Strategies

Diastereomeric Purification via Lipase Catalysis

A patent-pending method leverages porcine pancreatic lipase to resolve diastereomeric impurities in the final hydrolysis step. Starting from ethyl (1R,3S,4S)-N-tert-butyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate, enzymatic hydrolysis in aqueous triethylamine (H₂O:Et₃N = 40:1) at 50°C for 24 hours selectively cleaves the ester bond, affording the carboxylic acid with 98.6–99.7% diastereomeric excess (de). Subsequent esterification with methyl iodide (CH₃I, K₂CO₃, DMF) yields the methyl ester without racemization.

Table 1. Optimization of Enzymatic Hydrolysis Conditions
Parameter Optimal Range Yield (%) de (%)
Temperature 45–55°C 70–75 98.6
Enzyme Loading 1:100–1:120 (w/w) 72 99.2
Reaction Time 24–48 hours 75 99.7

Recrystallization Limitations

Conventional recrystallization from dichloromethane (DCM) or ethyl acetate reduces impurities only to 0.5%, underscoring the necessity of enzymatic resolution for pharmaceutical-grade material.

Heterocyclization of Dibromocyclohexyl Carbamates

Base-promoted intramolecular cyclization of N-(cis-3,trans-4-dibromocyclohexyl)carbamates provides a modular route to 7-azabicyclo[2.2.1]heptanes. Treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohexyl)carbamate with NaH in DMF induces bromide elimination and ring contraction, forming the bicyclic core in 64–72% yield. Subsequent Boc deprotection (TFA, DCM) and methyl esterification (DCC, MeOH) furnish the target compound.

Table 2. Cyclization Efficiency by Protecting Group
Protecting Group Base Solvent Yield (%)
Boc NaH DMF 72
Acetyl DBU THF 58
Tosyl K₂CO₃ MeCN 41

Radical Cyclization Approaches

A radical-based strategy employs N-sulfonyl-2-azabicyclo precursors subjected to free radical initiators (e.g., AIBN) in toluene at 110°C. This method constructs the bicyclic system via 5-exo-trig cyclization, though yields are modest (23–30%) due to competing side reactions. Functionalization of the resultant bromide intermediate (e.g., Pd-catalyzed carbonylation) introduces the carboxylate moiety, which is methylated using dimethyl sulfate.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for Methyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate Synthesis
Method Yield (%) de (%) Scalability Cost Efficiency
Pd-Catalyzed Aminoxylation 77 86 Moderate High
Enzymatic Hydrolysis 75 99.7 High Moderate
Heterocyclization 72 95 Low Low
Radical Cyclization 30 90 Low High

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with electrophilic reagents to form addition products .

Common Reagents and Conditions: Common reagents used in reactions with this compound include phenylselenyl bromide and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed: The major products formed from these reactions can vary depending on the reagents and conditions used. For instance, reaction with MCPBA can yield epoxide products .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with various molecular targets and pathways. The specific details of these interactions can depend on the context in which the compound is used. For example, in catalytic reactions, it may act as a ligand that facilitates the formation of reactive intermediates .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate C₈H₁₁NO₂ 153.18 Methyl ester, rigid bicyclic core Intermediate in drug synthesis; potential peptide mimetic
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 Ethyl ester, hydrochloride salt High-cost pharmaceutical intermediate (priced at $1,240/250 mg)
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₁₁NO₂ 141.17 Carboxylic acid derivative Precursor for further functionalization; enzymatic hydrolysis studies
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₉ClFN 161.60 Fluorinated derivative, enhanced lipophilicity Unspecified pharmacological activity; listed in discovery chemistry services
tert-Butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 Boc-protected aminomethyl substituent Building block for bioactive molecule synthesis

Stereochemical and Spectroscopic Differences

  • Ethyl Ester Isomers : highlights discrepancies in NMR data between ethyl ester stereoisomers, underscoring the importance of X-ray crystallography for unambiguous structural confirmation.
  • Hydrolysis Products : The carboxylic acid derivative () lacks the ester group’s reactivity, limiting its utility in further derivatization without additional functionalization steps.

Biological Activity

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, particularly in its hydrochloride form, has garnered attention for its significant biological activities, especially its role as an acetylcholinesterase inhibitor. This compound exhibits potential therapeutic applications, particularly in the modulation of cholinergic systems.

The primary mechanism of action for this compound involves competitive inhibition of the enzyme acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby prolonging its action at synaptic junctions and enhancing neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic signaling is compromised.

Biological Activity Overview

  • Acetylcholinesterase Inhibition : The compound shows competitive inhibition against AChE, which is crucial for maintaining cholinergic signaling in the nervous system.
  • Potential Applications : Due to its ability to inhibit AChE, it may be explored for therapeutic uses in treating cognitive disorders and enhancing memory functions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that variations in its structure can significantly influence its biological activity. For instance, modifications to the bicyclic framework or substituents on the nitrogen atom can alter its potency and selectivity towards AChE inhibition.

Compound Name Structural Features Unique Properties
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylateDifferent bicyclic structureVarying pharmacological profiles
2-Methyl-2-azabicyclo[2.2.1]heptaneMethyl substitution on nitrogenAltered biological activity
Methyl 3-pyrrolidinecarboxylatePyrrolidine ring instead of bicyclicDifferent receptor interaction profiles

This table summarizes some structurally related compounds and their unique properties, indicating that subtle changes can lead to significant differences in biological activity.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that methyl 2-azabicyclo[2.2.1]heptane derivatives exhibit varying degrees of AChE inhibition, with some analogs showing enhanced potency compared to others. For instance, certain stereoisomers were synthesized and evaluated for their biological activity, revealing a range of Ki values indicative of their binding affinity to AChE.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between methyl 2-azabicyclo[2.2.1]heptane derivatives and AChE, providing insights into how structural modifications impact binding affinity and inhibitory potency .
  • Pharmacological Evaluation : The pharmacological profiles of these compounds have been assessed through various assays, including those evaluating their effects on synaptic transmission and cognitive function in animal models. Results indicate that certain derivatives not only inhibit AChE but also enhance cognitive performance in memory tasks .

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